molecular formula C18H18Cl2N2O5 B2838595 Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate CAS No. 1197544-71-0

Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate

Cat. No.: B2838595
CAS No.: 1197544-71-0
M. Wt: 413.25
InChI Key: ZWYRSTCSHJHIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate is a synthetic ester derivative characterized by a propanoate backbone substituted with a 3,4-dimethoxyphenyl group and a 3,6-dichloropyridine-2-carbonylamino moiety.

Properties

IUPAC Name

methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O5/c1-25-13-6-4-10(8-14(13)26-2)12(9-16(23)27-3)21-18(24)17-11(19)5-7-15(20)22-17/h4-8,12H,9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYRSTCSHJHIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)NC(=O)C2=C(C=CC(=N2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate typically involves multi-step organic reactions. One common method includes the coupling of 3,6-dichloropyridine-2-carbonyl chloride with an amine derivative of 3-(3,4-dimethoxyphenyl)propanoic acid. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural analogs and their key differences are analyzed (Table 1):

Table 1: Structural and Functional Comparison of Analogs

Compound Name Key Features Structural Differences Implications
Methyl 3-(3,4-dimethoxyphenyl)propanoate (9) Methyl ester, 3,4-dimethoxyphenyl Lacks dichloropyridine-2-carbonylamino group Reduced lipophilicity; likely lower target affinity due to absence of halogenated aromatic moiety.
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Ethyl ester, hydroxy group, methoxyphenoxy Hydroxy and phenoxy substituents replace dichloropyridine Increased hydrogen-bonding capacity; potential metabolic instability from hydroxy group.
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate Chlorophenyl, dimethylpropanoate backbone Dimethyl groups on propanoate; chloro vs. dimethoxy substitution Enhanced steric hindrance; altered solubility and binding kinetics.
Methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate Amino group, hydroxyphenyl Free amino vs. acylated amino; hydroxyl vs. methoxy Higher polarity; potential for salt formation or rapid metabolism.

Key Observations

Substituent Effects on Lipophilicity and Binding :

  • The dichloropyridine group in the target compound enhances lipophilicity compared to analogs with hydroxy or methoxy substituents (e.g., ). Chlorine atoms may improve membrane permeability and target engagement in hydrophobic pockets.
  • The 3,4-dimethoxyphenyl group contributes moderate polarity, balancing the lipophilicity of the dichloropyridine moiety .

Ethyl esters (e.g., ) may prolong half-life compared to methyl esters due to slower hydrolysis, though this depends on metabolic enzyme specificity.

Functional Group Reactivity: The acylated amino group in the target compound likely improves stability compared to free amino analogs (e.g., ), which are prone to oxidation or conjugation. Hydroxy groups (e.g., ) increase solubility but may lead to faster Phase II metabolism (e.g., glucuronidation).

Synthetic Accessibility :

  • Synthesis routes for analogs often involve esterification (e.g., acetic anhydride/DMAP in ) or acylation steps. The target compound’s dichloropyridine moiety may require specialized coupling reagents or protection strategies.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water gradient) .
  • Optimize solvent polarity (e.g., switch from DMF to THF for crystallization) to enhance yield .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is critical:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO to confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, dichloropyridine signals at δ 7.5–8.5 ppm) .
  • HPLC-MS : Employ reverse-phase HPLC (Agilent Zorbax SB-C18, 5 µm) with ESI-MS detection to verify molecular ion peaks (expected [M+H]+^+ ~465–470 m/z) and quantify purity (>98%) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane and analyze (e.g., Cu-Kα radiation, 100 K) .

Advanced: How do electronic effects of the 3,4-dimethoxyphenyl and dichloropyridine groups influence reactivity in downstream modifications?

Methodological Answer:
The substituents dictate both steric and electronic environments:

  • Methoxy Groups : Act as electron-donating groups, activating the phenyl ring toward electrophilic substitution. This can complicate regioselectivity in further functionalization (e.g., nitration or halogenation) .
  • Dichloropyridine : The electron-withdrawing Cl atoms deactivate the pyridine ring, making it resistant to nucleophilic attack but amenable to Pd-catalyzed cross-couplings (e.g., Suzuki with aryl boronic acids) .

Q. Experimental Design :

  • Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to map electrostatic potentials and predict reactive sites .
  • Validate with kinetic studies (e.g., monitor Cl substitution rates under varying pH/temperature) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from differences in assay conditions or impurity profiles. A systematic approach includes:

Reproducibility Checks : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C, 1% DMSO) .

Impurity Profiling : Use LC-MS to identify trace by-products (e.g., hydrolyzed ester or dechlorinated analogs) that may skew activity .

Dose-Response Curves : Compare EC50_{50} values across studies; significant deviations (>10-fold) suggest methodological inconsistencies .

Case Study : If conflicting reports on CYP450 inhibition exist, perform isoform-specific assays (e.g., CYP3A4 vs. CYP2D6) with positive controls .

Advanced: What computational strategies are effective for predicting this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases). Parameterize the force field for halogen bonds (Cl atoms) and π-π stacking (dimethoxyphenyl) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å) and identify key residues (e.g., hydrogen bonds with pyridine carbonyl) .
  • QSAR Modeling : Train models with datasets of analogous esters to predict ADMET properties (e.g., logP ~2.5, moderate BBB permeability) .

Basic: What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the dichloropyridine group .
  • Humidity Control : Use desiccants (silica gel) to avoid ester hydrolysis; confirm stability via periodic HPLC (6-month intervals) .
  • Solvent Choice : For long-term storage in solution, use anhydrous DMSO (sealed under argon) to minimize oxidation .

Advanced: How can reaction yields be improved during large-scale synthesis?

Methodological Answer:

  • Process Optimization :
    • Mixing Efficiency : Use microreactors or flow chemistry to enhance heat/mass transfer during acylation .
    • Catalyst Screening : Test alternative coupling agents (e.g., EDC/HOBt vs. DIC/Oxyma) to reduce racemization .
  • By-Product Mitigation : Implement inline IR spectroscopy to monitor intermediates and trigger quenching of side reactions (e.g., over-acylation) .

Scale-Up Example : Pilot batches (100 g) achieved 85% yield by switching from batch to continuous flow mode .

Advanced: What analytical techniques are suitable for studying degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolysis : Incubate in PBS (pH 7.4 and 2.0) at 37°C; analyze via LC-MS to identify cleavage products (e.g., propanoic acid derivatives) .
    • Oxidation : Expose to H2_2O2_2/UV light; monitor methoxy-to-quinone transformations via 1H^1H-NMR .
  • Metabolite Identification : Use hepatocyte incubations with LC-HRMS to detect phase I/II metabolites (e.g., glucuronidated dichloropyridine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.